molecular formula C18H20N2O3 B4447335 2-{[2-(2,5-dimethylphenoxy)propanoyl]amino}benzamide

2-{[2-(2,5-dimethylphenoxy)propanoyl]amino}benzamide

Cat. No.: B4447335
M. Wt: 312.4 g/mol
InChI Key: AODUOLKJMNGTHA-UHFFFAOYSA-N
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Description

2-{[2-(2,5-dimethylphenoxy)propanoyl]amino}benzamide is a chemical compound with the molecular formula C18H20N2O3 and a molecular weight of 312.36 g/mol. It is known for its applications in various scientific fields, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of 2-{[2-(2,5-dimethylphenoxy)propanoyl]amino}benzamide involves several steps. One common method includes the reaction of 2,5-dimethylphenol with propanoyl chloride to form 2-(2,5-dimethylphenoxy)propanoyl chloride. This intermediate is then reacted with 2-aminobenzamide to yield the final product. The reaction conditions typically involve the use of a base such as triethylamine and an organic solvent like dichloromethane.

Chemical Reactions Analysis

2-{[2-(2,5-dimethylphenoxy)propanoyl]amino}benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: It can undergo nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as triethylamine, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-{[2-(2,5-dimethylphenoxy)propanoyl]amino}benzamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: This compound is studied for its potential biological activities, including its effects on various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{[2-(2,5-dimethylphenoxy)propanoyl]amino}benzamide involves its interaction with specific molecular targets and pathways. It is known to bind to certain enzymes and receptors, modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

2-{[2-(2,5-dimethylphenoxy)propanoyl]amino}benzamide can be compared with other similar compounds, such as:

    2-{[2-(2,4-dimethylphenoxy)propanoyl]amino}benzamide: This compound has a similar structure but with a different substitution pattern on the phenoxy group.

    4-{[2-(2,5-dimethylphenoxy)propanoyl]amino}benzamide: This compound has a different substitution pattern on the benzamide group.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

2-[2-(2,5-dimethylphenoxy)propanoylamino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3/c1-11-8-9-12(2)16(10-11)23-13(3)18(22)20-15-7-5-4-6-14(15)17(19)21/h4-10,13H,1-3H3,(H2,19,21)(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AODUOLKJMNGTHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)OC(C)C(=O)NC2=CC=CC=C2C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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